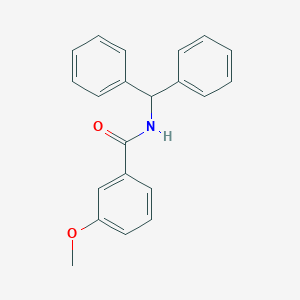![molecular formula C14H14N4S2 B295260 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine](/img/structure/B295260.png)
2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine, also known as DMTP, is a chemical compound that has been gaining attention in scientific research. DMTP is a pyrimidine-based compound that has shown promising results in various studies.
作用機序
The mechanism of action of 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine is not fully understood. However, it has been reported to inhibit various enzymes that are involved in cancer cell growth and viral replication. This compound has also been shown to induce oxidative stress in cancer cells, which leads to apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been reported to inhibit the activity of various enzymes, including DNA polymerase and ribonucleotide reductase. This compound has also been shown to induce oxidative stress in cancer cells, which leads to apoptosis. In addition, this compound has been reported to inhibit the replication of certain viruses, including the hepatitis C virus.
実験室実験の利点と制限
One of the advantages of using 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine in lab experiments is its high potency. This compound has been shown to be effective at low concentrations, which makes it a cost-effective compound to use in research. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to induce oxidative stress in cells, which can lead to cell death. Therefore, caution must be taken when using this compound in lab experiments.
将来の方向性
There are several future directions for 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine research. One of the most promising directions is in the development of this compound-based cancer therapies. This compound has been shown to inhibit the growth of various cancer cells, and further research is needed to determine its potential as a cancer treatment. In addition, this compound could also be studied for its potential use as an antiviral agent. Further research is needed to determine its efficacy against different viruses. Finally, this compound could also be studied for its potential use in other scientific fields, such as neuroscience and immunology.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential in various scientific fields. Its high potency and potential as a cancer treatment and antiviral agent make it an attractive compound for further research. However, caution must be taken when using this compound in lab experiments due to its potential toxicity. Further research is needed to fully understand the mechanism of action of this compound and to determine its potential in various scientific fields.
合成法
The synthesis of 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine involves the reaction of 5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol with 4,6-dimethyl-2-chloropyrimidine in the presence of a base. The resulting product is this compound. This synthesis method has been reported in various research papers and has been optimized for high yield and purity.
科学的研究の応用
2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine has been studied for its potential use in various scientific fields. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been reported to induce apoptosis in cancer cells. This compound has also been studied for its potential use as an antiviral agent. It has been shown to inhibit the replication of certain viruses, including the hepatitis C virus.
特性
分子式 |
C14H14N4S2 |
|---|---|
分子量 |
302.4 g/mol |
IUPAC名 |
4-(4,6-dimethylpyrimidin-2-yl)sulfanyl-5,6-dimethylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C14H14N4S2/c1-7-5-8(2)18-14(17-7)20-13-11-9(3)10(4)19-12(11)15-6-16-13/h5-6H,1-4H3 |
InChIキー |
YIUBOHSPQDIUCK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)SC2=NC=NC3=C2C(=C(S3)C)C)C |
正規SMILES |
CC1=CC(=NC(=N1)SC2=NC=NC3=C2C(=C(S3)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Tert-butyl(methyl)amino]ethyl 4-tert-butylbenzoate](/img/structure/B295179.png)
![2-[Tert-butyl(methyl)amino]ethyl 4-methoxybenzoate](/img/structure/B295180.png)
![2-[Tert-butyl(methyl)amino]ethyl 3-bromobenzoate](/img/structure/B295181.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-fluorobenzoate](/img/structure/B295182.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-chlorobenzoate](/img/structure/B295183.png)
![2-[Tert-butyl(methyl)amino]ethyl 4-methylbenzoate](/img/structure/B295184.png)

![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B295193.png)
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B295194.png)
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B295195.png)
![2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B295199.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B295200.png)
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B295202.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B295203.png)
